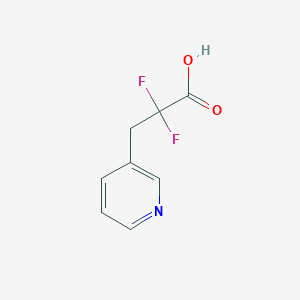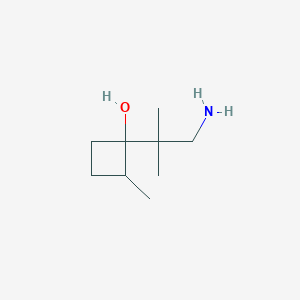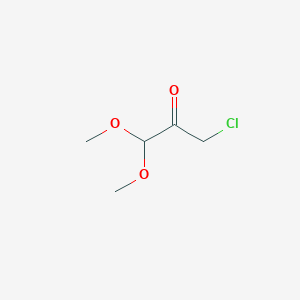
4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a 3-methylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylfuran and 2-amino-4,6-dichloro-1,3,5-triazine.
Reaction Conditions: The reaction between 3-methylfuran and 2-amino-4,6-dichloro-1,3,5-triazine is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction Reactions: The triazine ring can be reduced to form dihydrotriazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new triazine derivatives with various functional groups.
Oxidation Reactions: Formation of furan-2,3-dione derivatives.
Reduction Reactions: Formation of dihydrotriazine derivatives.
Applications De Recherche Scientifique
4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Agricultural Chemistry: It is explored as a potential herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In the case of antimicrobial activity, it may interfere with the synthesis of nucleic acids or proteins in microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-(2-furyl)-1,3,5-triazin-2-amine: Similar structure but with a furan ring instead of a 3-methylfuran moiety.
4-Chloro-6-(3-thienyl)-1,3,5-triazin-2-amine: Similar structure but with a thiophene ring instead of a 3-methylfuran moiety.
4-Chloro-6-(3-pyridyl)-1,3,5-triazin-2-amine: Similar structure but with a pyridine ring instead of a 3-methylfuran moiety.
Uniqueness
4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine is unique due to the presence of the 3-methylfuran moiety, which imparts distinct electronic and steric properties to the compound
Propriétés
Formule moléculaire |
C8H7ClN4O |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H7ClN4O/c1-4-2-3-14-5(4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13) |
Clé InChI |
IAASMIHROZGRRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=C1)C2=NC(=NC(=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)




![2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13178530.png)




